5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene
Overview
Description
5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is an organic compound with a complex structure featuring multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 2-chloro-1-fluoro-3-(trifluoromethyl)benzene, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogen substituents under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in aqueous or acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are dehalogenated compounds.
Scientific Research Applications
5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting biological processes. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-fluoro-3-(trifluoromethyl)benzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-2-chloro-1-fluoro-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is unique due to the presence of multiple halogen substituents, which confer distinct chemical properties such as increased reactivity and lipophilicity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)7(10)6(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNEPFKNADEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185295 | |
Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-80-4 | |
Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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